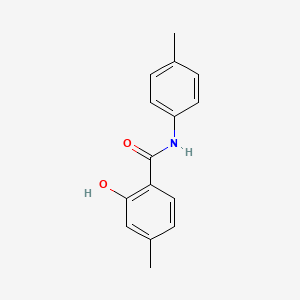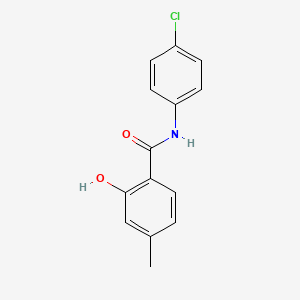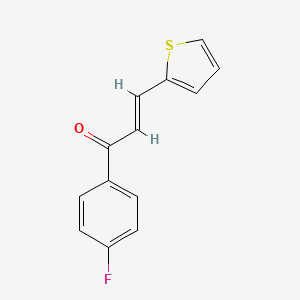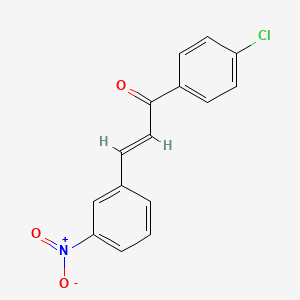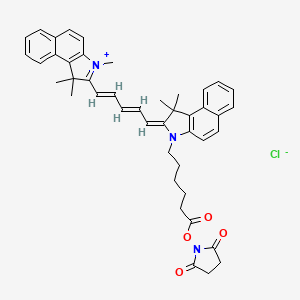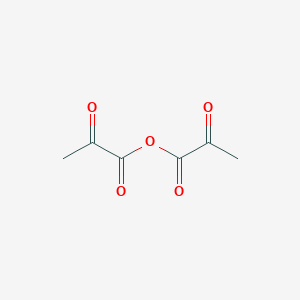
2-Oxopropanoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxopropanoic anhydride (2-OPA) is a cyclic anhydride of 2-oxopropanoic acid, also known as oxalic acid. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and ether. 2-OPA is used in a variety of industrial and scientific applications, including the synthesis of organic compounds, the preparation of reagents for enzymatic reactions, and the production of pharmaceuticals. It is also used in the laboratory as a reagent for the synthesis of various compounds.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 2-Oxopropanoic anhydride can be achieved through the reaction of 2-Oxopropanoic acid with acetic anhydride in the presence of a catalyst.
Starting Materials
2-Oxopropanoic acid, Acetic anhydride, Catalyst (such as sulfuric acid or phosphoric acid)
Reaction
Mix 2-Oxopropanoic acid and acetic anhydride in a 1:1 molar ratio in a reaction flask., Add a small amount of catalyst to the reaction mixture., Heat the reaction mixture to a temperature of 50-60°C and stir for several hours., Allow the reaction mixture to cool to room temperature., Extract the product with a suitable solvent, such as diethyl ether or dichloromethane., Dry the organic layer with anhydrous sodium sulfate., Filter the solution and evaporate the solvent under reduced pressure to obtain the desired product, 2-Oxopropanoic anhydride.
Mecanismo De Acción
The mechanism of action of 2-OPA is not fully understood. However, it is known that it can act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. It can also inhibit the activity of certain proteins, such as receptor tyrosine kinases and tyrosine phosphatases. In addition, 2-OPA can act as a substrate for certain enzymes, such as cytochrome P450 and monoamine oxidase.
Efectos Bioquímicos Y Fisiológicos
2-OPA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It can also inhibit the activity of certain proteins, such as receptor tyrosine kinases and tyrosine phosphatases. In addition, 2-OPA can act as a substrate for certain enzymes, such as cytochrome P450 and monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-OPA has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available in a variety of forms. In addition, it is relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and is not very soluble in organic solvents. In addition, it can be toxic if inhaled or ingested.
Direcciones Futuras
There are a number of potential future directions for research involving 2-OPA. These include further exploration of its mechanism of action and its biochemical and physiological effects, as well as the development of new applications for its use in scientific research. In addition, further research could be conducted into the development of new synthetic methods for the production of 2-OPA, as well as the development of new reagents and catalysts for its use in laboratory experiments. Finally, further research could be conducted into the development of new pharmaceuticals based on 2-OPA.
Aplicaciones Científicas De Investigación
2-OPA is widely used in scientific research, particularly in the field of biochemistry. It is used in the preparation of reagents for enzymatic reactions, and as a reagent for the synthesis of various compounds. It is also used in the production of pharmaceuticals, and in the study of protein-protein interactions. In addition, 2-OPA has been used to study the structure and function of enzymes, and to study the effects of drugs on the body.
Propiedades
IUPAC Name |
2-oxopropanoyl 2-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)5(9)11-6(10)4(2)8/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVBMQBWAUBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OC(=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoformic anhydride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

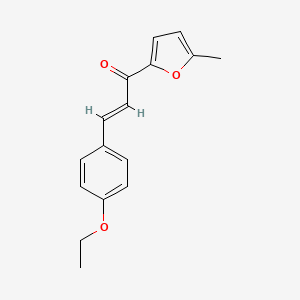

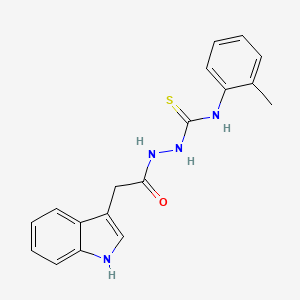
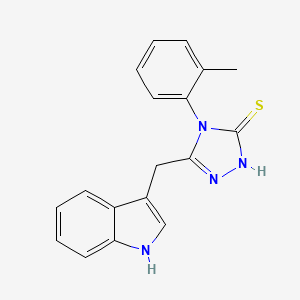
![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)
